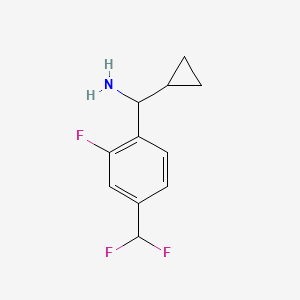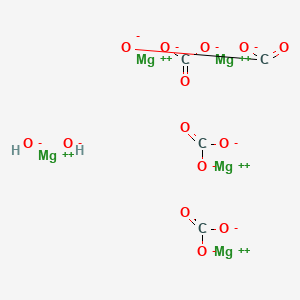
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is a compound of interest in organic chemistry due to its unique structural features and potential applications. The presence of a cyclopropyl group, along with difluoromethyl and fluorophenyl groups, imparts distinct chemical properties that make it valuable for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine typically involves multi-step processes. One common method includes the use of difluoromethyl diazomethane and a rhodium(II) catalyst to introduce the difluoromethyl group . Another approach involves the use of 4-bromoquinoline as a starting material, followed by a series of reactions including Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and Heck coupling .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on achieving high yield and purity. The use of eco-friendly reaction conditions and scalable processes is emphasized to ensure sustainable manufacturing .
化学反应分析
Types of Reactions
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanone, while reduction could produce cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanol.
科学研究应用
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoromethyl and fluorophenyl groups enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.
Cyclopropyl(4-(difluoromethyl)phenyl)methanamine: Another similar compound with the fluorine atom replaced by a hydrogen atom.
Uniqueness
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for targeted research and applications.
属性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
cyclopropyl-[4-(difluoromethyl)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C11H12F3N/c12-9-5-7(11(13)14)3-4-8(9)10(15)6-1-2-6/h3-6,10-11H,1-2,15H2 |
InChI 键 |
ZOCGESYGRXFOLU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2=C(C=C(C=C2)C(F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)
![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)





![7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13108814.png)
![6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine](/img/structure/B13108822.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)
